molecular formula C11H13ClN2O2 B8741348 N-(2-acetylaminoethyl)-4-chlorobenzamide CAS No. 94320-01-1

N-(2-acetylaminoethyl)-4-chlorobenzamide

Cat. No.: B8741348
CAS No.: 94320-01-1
M. Wt: 240.68 g/mol
InChI Key: HRKSQNAYPHEBQO-UHFFFAOYSA-N
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Description

N-(2-acetylaminoethyl)-4-chlorobenzamide (CAS 94320-01-1) is an organic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a side chain containing both amide and acetamide functional groups . This specific structure, incorporating a halogen and multiple amide sites, confers distinct physicochemical properties, making it a versatile and high-value intermediate in pharmaceutical chemistry and materials research . The presence of these reactive functional groups allows this benzamide derivative to be utilized in the synthesis of more complex molecules, such as drug candidates or ligands for the development of bioactive compounds . It acts as a fundamental building block in acylation reactions and amide bond formation, enabling researchers to construct sophisticated chemical libraries. Related N-aminoethyl benzamide derivatives have been investigated in scientific literature for various pharmacodynamic properties, highlighting the potential of this chemical class in drug discovery efforts . This product is offered as a solid and is intended for research and development purposes in a controlled laboratory environment only . It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

94320-01-1

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

N-(2-acetamidoethyl)-4-chlorobenzamide

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)

InChI Key

HRKSQNAYPHEBQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)
  • Structure: Differs by replacing the acetyl group with an amino group.
  • Activity: A potent monoamine oxidase-B (MAO-B) inactivator. Studies suggest its oxidation by MAO-B forms a reactive intermediate that binds to active-site histidine residues via labile bonds, which stabilize after reduction .
  • Significance: The acetyl group in N-(2-acetylaminoethyl)-4-chlorobenzamide may alter metabolic stability or binding kinetics compared to this analogue.
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e)
  • Structure: Features a benzothiazole ring instead of the acetylaminoethyl chain.
  • Properties : Melting point 202–212°C, Rf 0.55, molecular weight 289.01. Its 1H-NMR shows characteristic peaks for the benzothiazole ring and para-chlorine .
  • Comparison: The acetylaminoethyl group in the target compound likely enhances solubility compared to the hydrophobic benzothiazole moiety.
N-(1H-Benzo[d]imidazol-2-yl)-4-chlorobenzamide (13)
  • Structure : Contains a benzimidazole substituent.
  • Synthesis : 57% yield; ESMS confirms molecular ion peak at m/z 272.0 (M+H⁺). Spectral data (1H/13C NMR) highlight deshielded aromatic protons due to electron-withdrawing chlorine .
  • Divergence : The benzimidazole group may confer π-π stacking interactions absent in the target compound.
N-(3,4-Dimethylphenyl)-4-chlorobenzamide
  • Crystal Structure : Anti-conformation between N–H and C=O bonds, with dihedral angles influenced by substituents. Syn conformation of N–H bond relative to meta-methyl groups facilitates hydrogen bonding .
  • Implications: The acetylaminoethyl chain in the target compound may introduce steric effects, altering crystal packing or solubility.
MAO-B Inhibitors
  • N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491): IC₅₀ values in the nanomolar range for MAO-B inhibition. Mechanism involves covalent adduct formation with the enzyme .
Anti-inflammatory Agents
  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : Exhibits potent anti-inflammatory activity in carrageenan-induced edema models. The thiazole ring enhances binding to inflammatory targets .
  • Comparison: The acetylaminoethyl group may shift selectivity toward neurological targets over inflammatory pathways.

Substituent Effects on Molecular Interactions

Chlorine Position and Electronic Effects
  • Para-chlorine in 4-chlorobenzamide derivatives enhances electron withdrawal, stabilizing amide bonds and influencing resonance. This is consistent across analogues like N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide and N-(3,4-dimethylphenyl)-4-chlorobenzamide .
Hydrogen Bonding and Crystal Packing
  • N-(Phenyl)-4-chlorobenzamide : Forms N–H⋯O hydrogen bonds, creating 1D chains or dimers. Dihedral angles between aromatic rings range from 73.9° to 89.4°, with larger angles in bulkier substituents .
  • Target Compound: The flexible acetylaminoethyl chain may reduce planarity, weakening crystal lattice interactions but improving bioavailability.

Preparation Methods

Table 1: Key Reaction Components and Roles

ComponentFunctionSource Reference
4-Chlorobenzoyl chlorideElectrophilic acylating agent,
2-AminoethylamineNucleophilic amine precursor
Acetic anhydrideAcetylation agentGeneral methods
Alkali metal saltspH control during reactions,

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

4-Chlorobenzoyl chloride serves as the acylating agent for benzamide formation. Its synthesis is critical for ensuring high purity and yield.

Method A: Chlorination of 4-Chlorobenzaldehyde

Reaction :
4-Chlorobenzaldehyde+Cl2PCl54-Chlorobenzoyl chloride\text{4-Chlorobenzaldehyde} + \text{Cl}_2 \xrightarrow{\text{PCl}_5} \text{4-Chlorobenzoyl chloride}

Conditions :

  • Catalyst : Phosphorus pentachloride (PCl₅) (0.1–0.2 mol ratio to aldehyde).

  • Temperature : 140–170°C.

  • Solvent : Dichloromethane (DCM) or chlorinated hydrocarbons.

  • Yield : >90% with >95% purity.

Mechanism :
PCl₅ facilitates the chlorination of the aldehyde group, converting it to an acyl chloride. The reaction is exothermic and requires controlled heating to prevent decomposition.

Step 2: Preparation of 2-Acetylaminoethylamine

The acetylated ethylamine derivative is synthesized via acetylation of 2-aminoethylamine.

Method B: Acetylation of 2-Aminoethylamine

Reaction :
2-Aminoethylamine+Acetic anhydride2-Acetylaminoethylamine+Acetic acid\text{2-Aminoethylamine} + \text{Acetic anhydride} \rightarrow \text{2-Acetylaminoethylamine} + \text{Acetic acid}

Conditions :

  • Reagents : Acetic anhydride (1.2–1.5 equivalents), triethylamine (base) [General methods].

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : Room temperature (RT) to 40°C.

  • Yield : ~85–90% (estimated based on analogous reactions).

Purification :

  • Extraction : Organic layer washed with NaHCO₃ and brine.

  • Crystallization : Recrystallization from diethyl ether or hexane.

Step 3: Coupling to Form this compound

The final benzamide is formed by reacting 4-chlorobenzoyl chloride with 2-acetylaminoethylamine.

Method C: Amide Coupling

Reaction :
4-Chlorobenzoyl chloride+2-AcetylaminoethylamineThis compound+HCl\text{4-Chlorobenzoyl chloride} + \text{2-Acetylaminoethylamine} \rightarrow \text{this compound} + \text{HCl}

Conditions :

  • Base : Triethylamine or pyridine to neutralize HCl.

  • Solvent : DCM or THF.

  • Temperature : 0–5°C to RT.

  • Yield : ~75–85% (estimated based on,).

Workup :

  • Filtration : Remove unreacted starting materials.

  • Crystallization : Recrystallization from ethanol or ethyl acetate.

Alternative Routes and Optimization

Table 2: Comparison of Reaction Protocols

ParameterMethod A (Chlorination)Method B (Acetylation)Method C (Coupling)
Catalyst PCl₅NoneTriethylamine
Temperature 140–170°CRT–40°C0–5°C to RT
Yield >90%~85%~80%
Purity >95%>90%>85%

Key Optimizations:

  • Chlorination Efficiency : PCl₅ enhances reaction speed and selectivity, reducing byproducts like polychlorinated derivatives.

  • pH Control : In acetylation, excess base prevents hydrolysis of acetic anhydride.

  • Solvent Choice : Polar aprotic solvents (DCM, THF) improve solubility and reaction kinetics.

Analytical Characterization

Spectroscopic Data :

  • NMR :

    • ¹H NMR : Peaks at δ 2.1 (CH₃CO), 3.2–3.5 (NCH₂CH₂), 7.3–7.8 (aromatic protons).

    • ¹³C NMR : Carbonyl at δ 168–170 ppm.

  • MS : Molecular ion peak at m/z 235.11 (C₁₀H₁₂ClN₂O₂).

Physical Properties :

  • Melting Point : 156°C (dec.).

  • Solubility : Insoluble in water; soluble in DCM, ethanol.

Applications and Derivatives

This compound is a precursor for:

  • Pharmaceutical Intermediates : MAO-B inhibitors, anticoagulants.

  • Polymer Chemistry : Cross-linkers for polyacrylamide gels .

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